molecular formula C36H36O20 B1255202 5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside

5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside

Cat. No.: B1255202
M. Wt: 788.7 g/mol
InChI Key: YHIHWLPOKDIYGF-ZLGVOOGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myricetin 3-O-[(6-O-caffeoyl-beta-D-glucosyl)-(1->2)-alpha-L-rhamnoside] is a glycosyloxyflavone that is myricetin 3-O-[beta-D-glucosyl-(1->2)-alpha-L-rhamnoside] in which the hydroxy group at position 6 of the glucosyl group has been acylated by a caffeoyl [(1E)-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-3-yl] group. It derives from a myricetin 3-O-[beta-D-glucosyl-(1->2)-alpha-L-rhamnoside]. It is a conjugate acid of a myricetin 3-O-[(6-O-caffeoyl-beta-D-glucosyl)-(1->2)-alpha-L-rhamnoside](1-).

Properties

Molecular Formula

C36H36O20

Molecular Weight

788.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H36O20/c1-12-25(44)30(49)34(56-35-31(50)29(48)27(46)22(54-35)11-51-23(43)5-3-13-2-4-16(38)17(39)6-13)36(52-12)55-33-28(47)24-18(40)9-15(37)10-21(24)53-32(33)14-7-19(41)26(45)20(42)8-14/h2-10,12,22,25,27,29-31,34-42,44-46,48-50H,11H2,1H3/b5-3+/t12-,22+,25-,27+,29-,30+,31+,34+,35-,36-/m0/s1

InChI Key

YHIHWLPOKDIYGF-ZLGVOOGTSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside
Reactant of Route 2
5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside
Reactant of Route 3
5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside
Reactant of Route 4
5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside
Reactant of Route 5
5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside
Reactant of Route 6
5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside

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